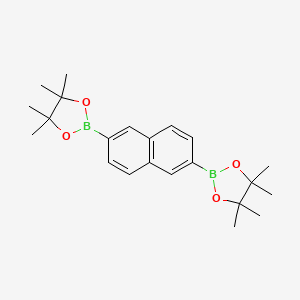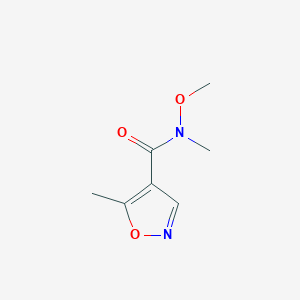
4-Methyl-3-(piperidine-1-carbonyl)aniline
Descripción general
Descripción
“4-Methyl-3-(piperidine-1-carbonyl)aniline” is a chemical compound that has gained attention from researchers due to its interesting properties and potential uses in various fields of research and industry. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .
Molecular Structure Analysis
The molecular formula of “4-Methyl-3-(piperidine-1-carbonyl)aniline” is C13H18N2O, and its molecular weight is 218.29 g/mol. The InChI code for this compound is 1S/C13H18N2O/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8,14H2,1H3 .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Aplicaciones Científicas De Investigación
Pharmacology
4-Methyl-3-(piperidine-1-carbonyl)aniline: is a compound that has been studied for its potential pharmacological applications. Piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They are particularly significant in the design of drugs due to their structural properties and biological activities. The compound’s role in the synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is crucial as these structures are often found in therapeutic agents .
Organic Synthesis
In organic synthesis, 4-Methyl-3-(piperidine-1-carbonyl)aniline serves as a building block for the construction of complex molecules. Its piperidine moiety is a common feature in many synthetic routes, especially in the synthesis of nitrogen-containing heterocycles . The compound’s versatility allows for its use in multicomponent reactions, cyclizations, and annulations, which are fundamental processes in the creation of diverse organic compounds .
Medicinal Chemistry
The role of 4-Methyl-3-(piperidine-1-carbonyl)aniline in medicinal chemistry is linked to its presence in piperidine derivatives, which are key components in the development of new drugs . Its structural motif is found in a variety of medicinal agents, and it contributes to the pharmacological activity of these compounds. The compound’s utility in drug discovery and design is underscored by its application in the synthesis of biologically active molecules .
Analytical Chemistry
In analytical chemistry, 4-Methyl-3-(piperidine-1-carbonyl)aniline can be used as a reference standard for various analytical methods. Its well-defined structure and properties make it suitable for use in calibration and validation processes, ensuring the accuracy and precision of analytical instruments and techniques.
Chemical Engineering
4-Methyl-3-(piperidine-1-carbonyl)aniline: finds application in chemical engineering, particularly in process optimization and the development of synthetic pathways . Its role in the efficient synthesis of piperidine derivatives is valuable for scaling up production and improving the cost-effectiveness of manufacturing processes for pharmaceuticals .
Materials Science
In materials science, the compound’s potential lies in its contribution to the development of new materials with specific properties. Its molecular structure could be utilized in the synthesis of polymers or as a functional moiety in advanced materials, playing a role in the creation of novel substances with desired characteristics.
Mecanismo De Acción
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-Methyl-3-(piperidine-1-carbonyl)aniline”, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field.
Propiedades
IUPAC Name |
(5-amino-2-methylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-6-11(14)9-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSCUGNXAKSOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)











![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)
